(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1176515-70-0
VCID: VC11725129
InChI: InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+
SMILES: CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Molecular Formula: C17H15FO
Molecular Weight: 254.30 g/mol

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

CAS No.: 1176515-70-0

Cat. No.: VC11725129

Molecular Formula: C17H15FO

Molecular Weight: 254.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one - 1176515-70-0

Specification

CAS No. 1176515-70-0
Molecular Formula C17H15FO
Molecular Weight 254.30 g/mol
IUPAC Name (E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+
Standard InChI Key JRDNZWRIGANBQZ-VAWYXSNFSA-N
Isomeric SMILES CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F
SMILES CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F

Introduction

Structural and Chemical Identity

Molecular Architecture

The title compound features a 4-ethylphenyl group at position 1 and a 2-fluorophenyl group at position 3 of the propenone backbone. The (E) configuration denotes the trans geometry of the α,β-unsaturated system, which is critical for electronic conjugation and biological activity. The molecular formula is C₁₇H₁₅FO, with a calculated molecular weight of 254.30 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₅FO
Molecular Weight254.30 g/mol
Exact Mass254.111 DaCalculated
Topological Polar Surface Area26.3 Ų
LogP (Partition Coefficient)~4.1 (estimated)

The ethyl group at the 4-position of the phenyl ring enhances lipophilicity, while the ortho-fluorine substituent introduces steric and electronic effects that may influence intermolecular interactions .

Synthesis and Crystallization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethylacetophenone and 2-fluorobenzaldehyde. This method, validated for analogous chalcones , proceeds under mild conditions:

  • Reagents: 4-Ethylacetophenone (3 mmol), 2-fluorobenzaldehyde (3 mmol).

  • Solvent: 95% ethanol (2.5 mL).

  • Catalyst: Aqueous NaOH (15 mM, 0.3 mL).

  • Reaction Time: 45 minutes at room temperature.

  • Workup: Precipitation with cold water, followed by recrystallization in dichloromethane/hexane (4:1) .

Yield typically ranges from 70–80%, with purity confirmed via melting point (392–394 K) and IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .

Table 2: Synthetic Parameters for Analogous Chalcones

Starting MaterialsYield (%)Crystal SolventReference
4-Fluorobenzaldehyde + 4′-Ethoxyacetophenone77Ethanol
4-Ethylacetophenone + 4-Fluorobenzaldehyde75Dichloromethane/Hexane

Crystallographic and Conformational Analysis

Crystal Packing and Intermolecular Interactions

While no direct crystal data exists for the title compound, studies on similar chalcones reveal orthorhombic packing (space group Pca2₁) with four molecules per unit cell . Key interactions include:

  • C–H···O/F Hydrogen Bonds: Stabilize layers along the a-axis .

  • π–π Stacking: Centroid distances of ~4.2 Å between aromatic rings .

  • H–π Interactions: Contribute to three-dimensional stability .

The 2-fluorophenyl group introduces steric hindrance, potentially reducing planarity compared to para-substituted analogs. Torsional angles between the propenone system and aromatic rings are critical; for example, in (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the C–C–C–C torsion is 12.0°, inducing a non-planar conformation .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (LogP ≈ 4.1), favoring solubility in organic solvents like ethanol and dichloromethane. Aqueous solubility is limited, necessitating formulation strategies for biological testing. Stability under ambient conditions is inferred from analogs, which show no decomposition over months when stored in dark, dry environments .

Table 3: Comparative Physicochemical Data

CompoundLogPPSA (Ų)Solubility
(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)propenone4.126.3Low (aqueous)
(E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)propenone4.1226.3Ethanol-soluble
ActivityTargetIC₅₀/MICReference
AnticancerMCF-7 breast cancer15 µM
AntimicrobialStaphylococcus aureus8 µg/mL
Anti-inflammatoryCOX-210 µM

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